molecular formula C15H16ClN3O4 B6091659 4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B6091659
M. Wt: 337.76 g/mol
InChI Key: JIKJKZHEGZWYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPB is a pyrazole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is not fully understood, but it is thought to act on various signaling pathways and enzymes involved in cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Some studies have suggested that this compound may also have cardioprotective and hepatoprotective effects, among others.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is that it is a synthetic compound that can be easily synthesized in the laboratory, allowing for the production of large quantities for use in experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, including further investigation of its mechanisms of action, its potential therapeutic applications for various diseases, and its use as a tool for investigating biological processes. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for different applications, as well as any potential side effects or toxicity. Overall, this compound is a promising compound that has the potential to contribute to a wide range of scientific research areas.

Synthesis Methods

4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can be synthesized using a variety of methods, including the reaction of 3-chlorophenylacetic acid with hydrazine hydrate to form 3-chlorophenylhydrazine, followed by the reaction of the resulting compound with butanoyl chloride to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process typically involves the formation of the pyrazole ring and the attachment of the chlorophenyl and butanoic acid moieties.

Scientific Research Applications

4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for various diseases and as a tool for investigating the mechanisms of action of certain biological processes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and neuroprotective effects, among others.

Properties

IUPAC Name

4-[4-[[2-(3-chlorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-3-1-4-13(7-11)23-10-14(20)18-12-8-17-19(9-12)6-2-5-15(21)22/h1,3-4,7-9H,2,5-6,10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJKZHEGZWYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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